cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
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Overview
Description
Cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a synthetic compound that has garnered attention due to its complex structure and diverse chemical properties. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a 2-fluorobiphenyl-4-yloxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone involves multiple steps, starting with the formation of the pyrazole ring. The cyclopropyl group is introduced through cyclopropanation reactions, typically involving the use of diazo compounds and transition metal catalysts.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimized conditions to ensure high yield and purity. These can include controlled temperature and pressure conditions, as well as the use of high-efficiency separation and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing various types of reactions, such as:
Oxidation: : Can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Can be conducted using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The major products of these reactions can vary but typically include oxidized or reduced forms of the original compound, or derivatives where the substituents have been replaced with new groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is often studied for its interesting reaction mechanisms and ability to form complex molecular architectures.
Biology
Biologically, derivatives of this compound may exhibit activity against various biological targets, making them potential candidates for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic properties, possibly in the treatment of diseases where its unique molecular structure allows it to interact effectively with biological targets.
Industry
Industrially, this compound may be used as an intermediate in the synthesis of other complex organic molecules, particularly those used in the pharmaceutical or agrochemical sectors.
Mechanism of Action
The mechanism by which cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone exerts its effects often involves interactions at the molecular level with specific enzymes or receptors. The pyrazole ring, in particular, may play a key role in binding to these targets, modulating their activity through structural changes or inhibition.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(3-{1-[(2-chlorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
Cyclopropyl(3-{1-[(2-bromobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
Uniqueness
Cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone stands out due to the presence of the fluorine atom, which can significantly influence its chemical behavior and biological activity, potentially enhancing its selectivity and potency in comparison to its chlorine or bromine analogs.
Properties
IUPAC Name |
cyclopropyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14(20-11-12-24(23-20)21(25)16-7-8-16)26-17-9-10-18(19(22)13-17)15-5-3-2-4-6-15/h2-6,9-14,16H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYYLLJHWUNUQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2CC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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